molecular formula C17H14O4 B1201754 3,4'-Dimethoxyflavone CAS No. 78933-14-9

3,4'-Dimethoxyflavone

Cat. No.: B1201754
CAS No.: 78933-14-9
M. Wt: 282.29 g/mol
InChI Key: AFIUIJXKXMMNCK-UHFFFAOYSA-N
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Description

3,4’-Dimethoxyflavone: is a naturally occurring flavonoid compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has gained significant attention in scientific research due to its potential therapeutic applications and its role in modulating various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dimethoxyflavone typically involves the condensation of appropriate phenolic compounds with flavone precursors. One common method includes the use of 3,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide, followed by cyclization to form the flavone structure .

Industrial Production Methods: Industrial production of 3,4’-Dimethoxyflavone may involve large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions. The extraction process often includes solvent extraction, purification, and crystallization steps to obtain high-purity 3,4’-Dimethoxyflavone .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4’-Dimethoxyflavone is used as a model compound in studying the structure-activity relationships of flavonoids. It serves as a precursor for synthesizing other bioactive flavonoid derivatives .

Biology: In biological research, 3,4’-Dimethoxyflavone is investigated for its role in modulating cellular pathways, including its effects on enzyme activity and gene expression. It has shown potential in promoting the proliferation of human hematopoietic stem cells .

Medicine: This compound has demonstrated anticancer properties by inhibiting the growth of various cancer cell lines. It also exhibits anti-inflammatory effects by modulating inflammatory mediators .

Industry: 3,4’-Dimethoxyflavone is utilized in the development of nutraceuticals and dietary supplements due to its health-promoting properties .

Mechanism of Action

3,4’-Dimethoxyflavone exerts its effects through multiple mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3,4’-Dimethoxyflavone is unique due to its specific inhibition of the aryl hydrocarbon receptor and its ability to promote the proliferation of human hematopoietic stem cells. Its distinct structure-activity relationship makes it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

3-methoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-9-7-11(8-10-12)16-17(20-2)15(18)13-5-3-4-6-14(13)21-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIUIJXKXMMNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350943
Record name ST057645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78933-14-9
Record name ST057645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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